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Compound of Interest

Compound Name: Paclitaxel octadecanedioate

Cat. No.: B3026044 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of

1,18-octadecanedioic acid-paclitaxel (ODDA-PTX), a promising prodrug of the widely used

chemotherapeutic agent, paclitaxel. This conjugate is designed to improve the drug's

therapeutic index by leveraging endogenous transport mechanisms, specifically its affinity for

human serum albumin (HSA).[1][2] By mimicking the binding of long-chain fatty acids to HSA,

ODDA-PTX can be efficiently delivered to tumor tissues, which often overexpress albumin-

binding proteins.[2][3] This guide details a practical and scalable synthetic route,

comprehensive characterization methodologies, and an overview of the parent compound's

mechanism of action.

Synthesis of 1,18-Octadecanedioic Acid-Paclitaxel
(ODDA-PTX)
A recently developed, scalable synthetic strategy for ODDA-PTX avoids cumbersome

chromatographic purifications and provides the final product in high purity and yield.[3] The

synthetic workflow involves three key steps:

Mono-allyl protection of 1,18-octadecanedioic acid: This step ensures that only one of the

carboxylic acid groups is available for conjugation with paclitaxel.
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Coupling of mono-allyl ODDA with paclitaxel: An ester linkage is formed between the free

carboxylic acid of the protected diacid and the 2'-hydroxyl group of paclitaxel.[2]

Palladium-catalyzed deprotection: The allyl protecting group is selectively removed to yield

the final ODDA-PTX conjugate.[3]

Step 1: Mono-allyl Protection

Step 2: Coupling Reaction

Step 3: Deprotection
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Caption: Synthetic workflow for 1,18-octadecanedioic acid-paclitaxel.

Experimental Protocols
Step 1: Synthesis of Mono-allyl 1,18-octadecanedioate[3]
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To a solution of 1,18-octadecanedioic acid (1.0 eq.) in toluene, add p-toluenesulfonic acid

(0.05 eq.).

Heat the mixture to 85 °C to dissolve the solids.

Add allyl alcohol (2.0 eq.) in two portions.

Heat the solution to reflux for 4 hours, removing water via azeotropic distillation.

Cool the reaction mixture to room temperature, allowing the unreacted diacid to precipitate.

Filter the mixture to remove the precipitated diacid.

Concentrate the filtrate under reduced pressure.

Add n-heptane to the residue to precipitate the mono-allyl ester.

Filter the suspension and wash the solid with n-heptane.

Recrystallize the crude product from isopropanol to obtain pure mono-allyl 1,18-

octadecanedioate.

Step 2: Coupling of Mono-allyl 1,18-octadecanedioate with Paclitaxel[3]

Dissolve paclitaxel (1.0 eq.) and mono-allyl 1,18-octadecanedioate (1.2 eq.) in

dichloromethane (CH₂Cl₂).

Add 4-dimethylaminopyridine (DMAP) (0.2 eq.) to the solution.

Cool the mixture to 0 °C.

Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.5 eq.)

portion-wise.

Allow the reaction to warm to room temperature and stir for 16 hours.

Upon reaction completion (monitored by HPLC), dilute the mixture with CH₂Cl₂ and wash

sequentially with 1 M HCl and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield crude mono-allyl ODDA-paclitaxel.

Step 3: Palladium-Catalyzed Deprotection of Mono-allyl ODDA-Paclitaxel[3]

Dissolve palladium(II) acetate (Pd(OAc)₂) (0.01 eq.) and triphenylphosphine (PPh₃) (0.02

eq.) in tetrahydrofuran (THF).

In a separate flask, prepare a solution of formic acid (2.0 eq.) and triethylamine (Et₃N) (2.5

eq.) in THF.

Add the formic acid/triethylamine solution to the palladium catalyst solution and stir for 30

minutes.

Dissolve the crude mono-allyl ODDA-paclitaxel (1.0 eq.) in THF and add it to the catalyst

mixture.

Heat the reaction to 50 °C until the starting material is consumed (monitored by HPLC).

Cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with

1 M HCl and brine.

Concentrate the organic phase and purify the residue by washing with an aqueous solution

of cysteine hydrochloride to remove residual palladium.

Dissolve the product in CH₂Cl₂, wash with water, and concentrate to afford the final 1,18-

octadecanedioic acid-paclitaxel product as a white solid.

Characterization of ODDA-PTX
Thorough characterization is essential to confirm the identity, purity, and quality of the

synthesized ODDA-PTX. The following tables summarize the key analytical data.

Physicochemical and Chromatographic Data
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Parameter Value Reference

Molecular Formula C₆₅H₈₃NO₁₇ [3]

Molecular Weight 1150.35 g/mol [3]

Appearance White solid [3]

HPLC Purity >97% [3]

HPLC Conditions

Zorbax SB-C8 column;

gradient elution with water and

acetonitrile; 35 °C; 1 mL/min

flow rate.

[3]

Spectroscopic Data
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Technique Key Data Reference

¹H-NMR (400 MHz, CDCl₃)

Characteristic peaks for both

the paclitaxel backbone and

the 1,18-octadecanedioic acid

linker are observed. The

absence of the allyl group

signals confirms successful

deprotection.

[3]

¹³C-NMR (100 MHz, CDCl₃)

Signals corresponding to the

carbonyls of the ester and

carboxylic acid, as well as the

methylene chain of the linker

and the carbons of the

paclitaxel core, are present.

[3]

ESI-MS
m/z = 1150.5 [M+H]⁺, 1148.7

[M-H]⁻
[3]

FTIR

Expected characteristic peaks:

~3400 cm⁻¹ (O-H stretch of

carboxylic acid), ~2920 cm⁻¹

and ~2850 cm⁻¹ (C-H stretch

of methylene groups), ~1735

cm⁻¹ (C=O stretch of esters),

~1710 cm⁻¹ (C=O stretch of

carboxylic acid), ~1650 cm⁻¹

(C=O stretch of amides).

Inferred from[4][5]

Mechanism of Action: Paclitaxel-Induced Apoptosis
The cytotoxic activity of the ODDA-PTX prodrug is realized upon the release of free paclitaxel

within the tumor microenvironment. Paclitaxel's primary mechanism of action involves the

disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase and

subsequent induction of apoptosis.
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Caption: Paclitaxel-induced apoptosis signaling pathway.
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Paclitaxel stabilizes microtubules, leading to mitotic arrest.[6] This arrest triggers apoptotic

signaling through multiple pathways. A key pathway involves the phosphorylation and

inactivation of the anti-apoptotic protein Bcl-2.[7] This relieves the inhibition of pro-apoptotic

proteins Bax and Bak, which then oligomerize on the mitochondrial outer membrane, leading to

the release of cytochrome c.[8] In the cytosol, cytochrome c binds to Apaf-1, triggering the

formation of the apoptosome, which recruits and activates caspase-9.[3][9] Activated caspase-

9, in turn, cleaves and activates the executioner caspase, caspase-3, which orchestrates the

dismantling of the cell.[8][10] Additionally, paclitaxel has been shown to induce apoptosis

through a caspase-8-dependent pathway, which can be initiated by the association of caspase-

8 with the stabilized microtubules.[6][11] Activated caspase-8 can directly activate caspase-3 or

cleave Bid to tBid, which further amplifies the mitochondrial apoptotic pathway.[11]

Conclusion
The 1,18-octadecanedioic acid-paclitaxel conjugate represents a promising advancement in

the delivery of paclitaxel. The scalable and efficient synthesis detailed in this guide provides a

clear path for its production. The comprehensive characterization data confirms the structure

and purity of the conjugate. Understanding the intricate mechanism of paclitaxel-induced

apoptosis is crucial for the rational design of combination therapies and for overcoming

potential resistance mechanisms. This technical guide serves as a valuable resource for

researchers and developers in the field of oncology, facilitating further investigation and

potential clinical translation of this innovative paclitaxel prodrug.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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